

# oleandrin machine learning identification validation

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## Compound Focus: Oleandrin

CAS No.: 465-16-7

Cat. No.: S548407

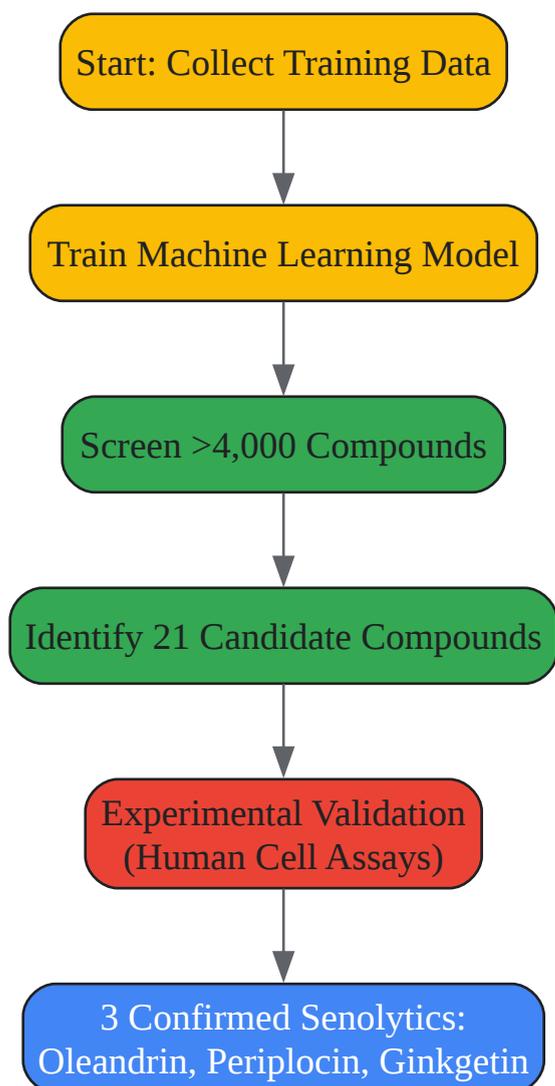
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## Senolytic Compounds Identified via Machine Learning

Compound	Natural Source	Key Senolytic Activity Findings	Cellular Safety Profile
Oleandrin	Nerium oleander [1] [2]	Most effective; removes senescent cells at low nanomolar concentrations [3]	Did not damage healthy cells at tested concentrations [3]
Periplocin	Root bark of the Chinese silk vine ( <i>Periploca sepium</i> ) [2]	Showed senolytic activity [2] [3]	Did not damage healthy cells at tested concentrations [3]
Ginkgetin	Ginkgo tree ( <i>Ginkgo biloba</i> ) [2]	Showed senolytic activity [2] [3]	Did not damage healthy cells at tested concentrations [3]
Ouabain	<i>Strophanthus gratus</i> and other plants [4]	Known senolytic; performance lower than oleandrin [3]	Relatively high toxicity, a common cause of poisoning [3]

## Machine Learning Workflow for Senolytic Discovery

The identification of these compounds followed a rigorous data-driven workflow. The diagram below outlines the key steps.



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The methodology involved several key stages [3]:

- **Model Training:** The AI model was trained on a dataset of 2,523 compounds, which included 58 known senolytics and 2,465 compounds with no known senolytic effects, teaching the model the chemical features of effective senolytics.
- **Efficient Screening:** The trained model screened over 4,300 chemicals from libraries of FDA-approved or clinical-stage compounds, identifying 21 strong candidates and reducing the number of

compounds needing physical laboratory screening by more than 200-fold.

- **Experimental Validation:** The three most promising candidates—**oleandrin**, periplocin, and ginkgetin—were tested in human cell cultures, where they successfully removed senescent cells without harming healthy ones.

## Oleandrin's Dual Nature and Potential Applications

While promising, **oleandrin**'s development is challenging due to its **narrow therapeutic window** and **systemic toxicity**, especially cardiotoxicity, which is often fatal [1] [3]. Researchers suggest that **localized administration** (e.g., directly to osteoarthritic joints) could mitigate risks while effectively clearing senescent cells from damaged tissue [3].

Beyond senolytics, **oleandrin** is a **cardiac glycoside** and shows multi-target pharmacological potential in early research for [1] [4]:

- **Anti-cancer** properties, inducing various forms of programmed cell death.
- **Anti-viral** activity, including against SARS-CoV-2, by disrupting viral entry and replication.
- **Neuroprotective** effects, potentially modulating neuroinflammation in models of Alzheimer's disease.

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## References

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